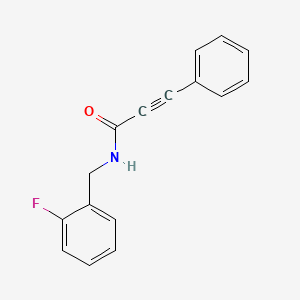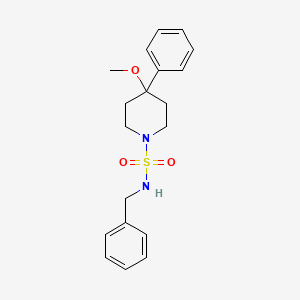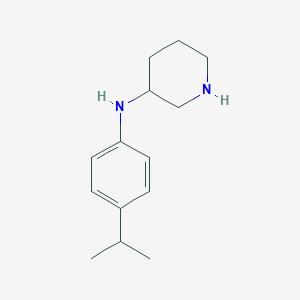![molecular formula C22H26N2O B5452025 1-[1-[(2-Phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5452025.png)
1-[1-[(2-Phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(2-Phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one is a complex organic compound that features a piperidine ring and a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-[1-[(2-Phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one typically involves multiple steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[1-[(2-Phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidants, reductants, and various catalysts.
Scientific Research Applications
1-[1-[(2-Phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-[(2-Phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[1-[(2-Phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone moiety and exhibit similar reactivity and applications.
Piperidine derivatives: Compounds with a piperidine ring structure also show comparable chemical behavior and uses
Properties
IUPAC Name |
1-[1-[(2-phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-22-13-7-15-24(22)20-11-6-14-23(17-20)16-19-10-4-5-12-21(19)18-8-2-1-3-9-18/h1-5,8-10,12,20H,6-7,11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYCHQJYQOMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C3=CC=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-(4-methylphenyl)-1-propanol](/img/structure/B5451945.png)
![6-[(E)-2-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5451950.png)
![3,4-DIMETHYL-6-[(4-PHENETHYLPIPERAZINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5451956.png)
![(4aS*,8aR*)-6-benzoyl-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5451960.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5451982.png)
![5-Bromo-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B5451989.png)
![5-[4-(diethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5451991.png)


![2-[(5-methyl-2-pyrazinyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5452013.png)
![(5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5452027.png)
![(E)-3-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5452033.png)
